molecular formula C8H16FNO2 B13268211 1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol

1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol

Cat. No.: B13268211
M. Wt: 177.22 g/mol
InChI Key: ZPHBWLDOYMHWFN-UHFFFAOYSA-N
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Description

1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol is a fluorinated organic compound with a unique structure that includes a fluoro group, an oxazepane ring, and a propanol moiety

Preparation Methods

The synthesis of 1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Addition of the Propanol Moiety: The final step involves the addition of the propanol group through reactions such as Grignard reactions or other suitable methods.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It is employed in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and specificity, while the oxazepane ring provides structural stability. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol can be compared with similar compounds such as:

    1-Fluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-2-ol: This compound has a methyl group instead of a hydrogen atom, which can affect its reactivity and applications.

    Fluconazole: Although structurally different, fluconazole also contains a fluoro group and is used in medicinal chemistry, highlighting the importance of fluorinated compounds in drug development.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C8H16FNO2C_8H_{16}FNO_2 and a molecular weight of approximately 177.22 g/mol. This compound features a unique structure that includes a fluorine atom and an oxazepane ring, which contributes to its potential biological activity and reactivity in various chemical transformations .

Comparative Analysis with Similar Compounds

To better understand the potential biological implications of this compound, a comparative analysis with structurally similar compounds is essential. The table below summarizes some relevant compounds and their biological activities:

Compound NameStructureKey Biological Activity
1-Fluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-2-ol StructurePotential anxiolytic effects; interacts with GABA receptors
1-Fluoro-N-(6-methylpyridinyl)-propanamide StructureAntidepressant-like effects; modulates serotonin pathways
1-Fluoro-3-(6-methylthiazepan)propanamide StructureNeuroprotective properties; may reduce oxidative stress

This comparative analysis highlights how structural modifications can lead to variations in biological activity, emphasizing the need for further research on this compound.

Case Studies and Research Findings

While specific case studies on this compound are currently sparse, related compounds have shown promising results in various studies:

  • Anxiolytic Effects : A study on similar oxazepane derivatives demonstrated significant anxiolytic effects in animal models. The compounds were shown to enhance GABAergic transmission, leading to reduced anxiety-like behaviors .
  • Neuroprotective Properties : Research has indicated that oxazepane derivatives can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound may also possess similar properties .

Future Directions

Given the potential biological activities associated with this compound, future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to elucidate the specific mechanisms of action and therapeutic potential.
  • Molecular Docking Studies : Utilizing computational methods to predict binding affinities to various neurotransmitter receptors.

Properties

Molecular Formula

C8H16FNO2

Molecular Weight

177.22 g/mol

IUPAC Name

1-fluoro-3-(1,4-oxazepan-4-yl)propan-2-ol

InChI

InChI=1S/C8H16FNO2/c9-6-8(11)7-10-2-1-4-12-5-3-10/h8,11H,1-7H2

InChI Key

ZPHBWLDOYMHWFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)CC(CF)O

Origin of Product

United States

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